2-(3-Pyrrolidinyl)benzamide
Description
2-(3-Pyrrolidinyl)benzamide is a benzamide derivative featuring a pyrrolidine ring attached to the benzamide core at the 3-position. These compounds are often explored for their pharmacokinetic properties and receptor-binding capabilities, particularly in oncology and neurology .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-4-2-1-3-9(10)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H2,12,14) |
InChI Key |
LVCRAXCQXQDZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyrrolidinyl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Pyrrolidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives of the benzamide group.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-(3-Pyrrolidinyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-Pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sigma Receptor-Targeting Benzamides
Compounds like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) () demonstrate high affinity for sigma receptors, which are overexpressed in prostate cancer cells. Key differences include:
- Substituent Effects : The pyrrolidinyl group in 2-(3-Pyrrolidinyl)benzamide may offer enhanced conformational flexibility compared to the piperidinyl or phenethyl groups in analogues like [125I]PIMBA. This flexibility could influence receptor binding kinetics (e.g., Kd = 5.80 nM for sigma-1 receptors in DU-145 cells) .
Antimicrobial and Anticancer Benzamides
- 2-Azetidinone Derivatives: Compounds such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () show antimicrobial activity (MIC < 10 µg/mL against S. aureus) and moderate anticancer effects (IC50 ~20 µM in MCF7 cells). The azetidinone ring introduces rigidity, contrasting with the pyrrolidine’s flexibility, which may reduce off-target interactions .
- Anti-HIV Agents : Thiazolyl hydrazine derivatives like EMAC2060 () inhibit HIV reverse transcriptase but require complex syntheses (<80% yields), whereas pyrrolidine-based benzamides could offer simpler routes .
Anti-Inflammatory and Analgesic Derivatives
N-(Benzimidazol-1-yl methyl)-benzamide derivatives () exhibit significant anti-inflammatory activity (p < 0.05 at 100 mg/kg) with low gastric toxicity.
Key Data Tables
Table 1: Structural and Activity Comparison of Benzamide Analogues
Table 2: Pharmacological Profiles
Discussion of Structural-Activity Relationships (SAR)
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered in piperidine) may enhance binding to compact receptor pockets, as seen in sigma receptor ligands .
- Substituent Position : Electron-donating groups (e.g., methoxy in [125I]PIMBA) improve sigma receptor affinity, while bulky groups (e.g., butoxy in ) enhance lipophilicity and tumor uptake .
- Heterocyclic Additions: Azetidinone or thiazole moieties (Evidences 8, 10) introduce planar regions that may interfere with membrane permeability compared to pyrrolidine’s 3D structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
